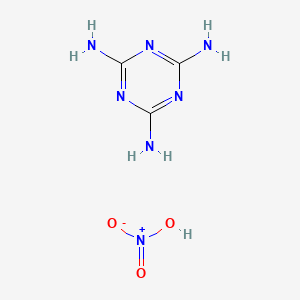![molecular formula C34H34Br2O2 B13738143 5,11-Dibromo-25,27-dipropoxycalix[4]arene](/img/structure/B13738143.png)
5,11-Dibromo-25,27-dipropoxycalix[4]arene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,11-Dibromo-25,27-dipropoxycalix4arene is a macrocyclic compound belonging to the calix4arene family. Calixarenes are a class of cyclic oligomers derived from phenol and formaldehyde, known for their ability to form host-guest complexes with various molecules. The unique structure of 5,11-Dibromo-25,27-dipropoxycalix4arene, characterized by the presence of bromine atoms and propoxy groups, makes it an interesting subject for research in supramolecular chemistry and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,11-Dibromo-25,27-dipropoxycalix4arene typically involves the bromination of a pre-formed calix4arene scaffold. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. The general synthetic route can be summarized as follows:
- Formation of Calix4arene Scaffold : The initial step involves the condensation of p-tert-butylphenol with formaldehyde in the presence of a base to form the calix4arene scaffold.
- Bromination : The calix4arene scaffold is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or carbon tetrachloride.
- Propoxylation : The brominated calix4arene is further reacted with propyl bromide in the presence of a base such as potassium carbonate to introduce the propoxy groups .
Industrial Production Methods: While the industrial production methods for 5,11-Dibromo-25,27-dipropoxycalix4arene are not extensively documented, the synthesis generally follows the same principles as laboratory-scale preparation. The key factors in industrial production include optimizing reaction conditions, scaling up the process, and ensuring high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 5,11-Dibromo-25,27-dipropoxycalix4arene undergoes various chemical reactions, including:
- Substitution Reactions : The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
- Oxidation and Reduction : The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
- Complexation Reactions : Due to its macrocyclic structure, 5,11-Dibromo-25,27-dipropoxycalix4arene can form host-guest complexes with various metal ions and organic molecules .
- Substitution Reactions : Reagents such as sodium azide, thiols, or amines in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under mild heating conditions.
- Oxidation and Reduction : Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
- Complexation Reactions : Metal salts (e.g., sodium chloride, potassium nitrate) in aqueous or organic solvents .
- Substitution Reactions : Formation of azido, thiol, or amino derivatives of the calix4arene.
- Complexation Reactions : Formation of metal-calix4arene complexes with potential applications in catalysis and material science .
Wissenschaftliche Forschungsanwendungen
5,11-Dibromo-25,27-dipropoxycalix4arene has a wide range of applications in scientific research, including:
- Supramolecular Chemistry : Used as a building block for constructing complex supramolecular assemblies and host-guest systems.
- Material Science : Employed in the design of novel materials with specific properties, such as selective ion binding and molecular recognition.
- Analytical Chemistry : Utilized in the development of sensors and detection systems for various analytes, including metal ions and organic molecules.
- Biological Applications : Investigated for its potential use in drug delivery systems and as a molecular scaffold for designing biologically active compounds .
Wirkmechanismus
The mechanism of action of 5,11-Dibromo-25,27-dipropoxycalix4arene is primarily based on its ability to form host-guest complexes. The compound’s macrocyclic structure allows it to encapsulate guest molecules within its cavity, facilitating selective binding and recognition. The presence of bromine atoms and propoxy groups enhances its binding affinity and selectivity towards specific targets. The molecular targets and pathways involved depend on the nature of the guest molecules and the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 5,17-Dibromo-25,27-dipropoxycalix4arene
- 25,27-Dipropoxycalix4arene
- 5,11-Dibromo-25,27-dihydroxycalix4arene
Uniqueness: 5,11-Dibromo-25,27-dipropoxycalix4arene is unique due to the presence of both bromine atoms and propoxy groups, which confer distinct chemical and physical properties. Compared to other calix4arenes, it exhibits enhanced binding affinity and selectivity towards specific guest molecules, making it a valuable compound in supramolecular chemistry and material science .
Eigenschaften
Molekularformel |
C34H34Br2O2 |
|---|---|
Molekulargewicht |
634.4 g/mol |
IUPAC-Name |
2,8-dibromo-25,27-dipropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3(28),4,6,9,11,13(27),15,17,19(26),21(25),22-dodecaene |
InChI |
InChI=1S/C34H34Br2O2/c1-3-17-37-33-27-13-7-15-29(33)31(35)25-11-6-12-26(22-25)32(36)30-16-8-14-28(34(30)38-18-4-2)21-24-10-5-9-23(19-24)20-27/h5-16,19,22,31-32H,3-4,17-18,20-21H2,1-2H3 |
InChI-Schlüssel |
DAYIANMJZKLTMU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C2CC3=CC(=CC=C3)CC4=C(C(=CC=C4)C(C5=CC=CC(=C5)C(C1=CC=C2)Br)Br)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



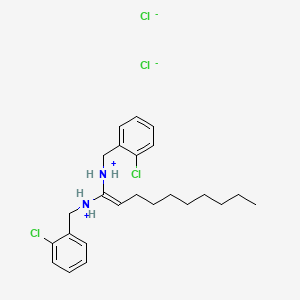
![2,7-Naphthalenedisulfonic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-, calcium strontium salt](/img/structure/B13738070.png)
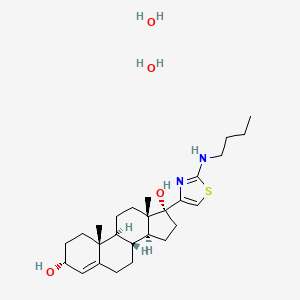
![3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline](/img/structure/B13738097.png)
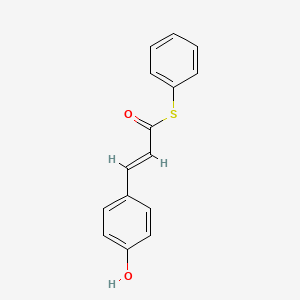
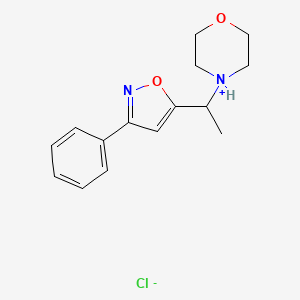
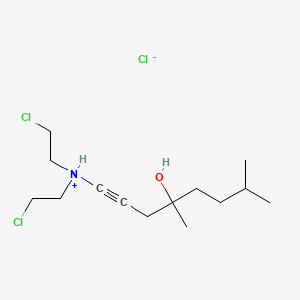
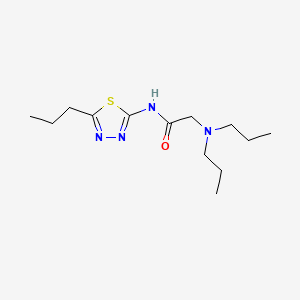
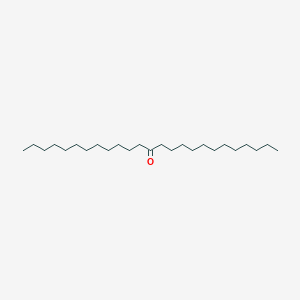
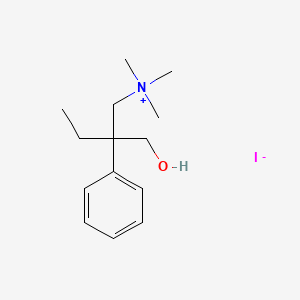

![6-hydroxy-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13738136.png)
